The synthesis of (3R,4S)-ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate typically involves several key steps:
Technical parameters such as temperature, solvent choice (e.g., tetrahydrofuran), and reaction times are critical for optimizing yield and enantiomeric purity.
The molecular structure of (3R,4S)-ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate features a piperidine ring that adopts a chair conformation. Key structural elements include:
(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate can participate in several chemical reactions:
These reactions are essential for modifying the compound for specific pharmacological activities.
The mechanism of action for (3R,4S)-ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is primarily linked to its role as a precursor in synthesizing selective serotonin reuptake inhibitors. These compounds typically function by:
The specific stereochemistry of this compound plays a crucial role in its binding affinity and selectivity for serotonin receptors .
The physical and chemical properties of (3R,4S)-ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate include:
These properties are critical for its handling and application in laboratory settings.
(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has several significant applications:
This chiral piperidinone derivative belongs to the fluorinated dioxopiperidine structural class. Its systematic IUPAC name is (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, unambiguously defining the stereochemistry at positions 3 and 4, the ethyl ester group at C3, the N-methyl substituent, and the 4-fluorophenyl ring at C4. The compound features a six-membered piperidine ring core in a trans-fused bicyclic-like conformation due to the trans relationship between the fluorophenyl and ester substituents across the chiral centers [6] [8]. The 2,6-dioxo (diketone) groups impart significant polarity and hydrogen-bonding capacity, while the 4-fluorophenyl moiety contributes aromatic character and lipophilicity.
Table 1: Systematic Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic Name | (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
CAS Registry Number | 109887-52-7 |
Molecular Formula | C₁₅H₁₆FNO₄ |
Molecular Weight | 293.29 g/mol |
Other Names | trans-3-Ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione |
As a functionalized 2,6-dioxopiperidine, this compound exemplifies a synthetically valuable nitrogen heterocycle with broad relevance in medicinal chemistry. The piperidine-2,6-dione (glutaramide) scaffold is a privileged structure enabling diverse non-covalent interactions with biological targets, particularly through its hydrogen-bond accepting carbonyl groups and conformational flexibility [4]. The presence of the electron-withdrawing 4-fluorophenyl substituent significantly modulates the electronic properties of the ring system, enhancing the electrophilicity of the adjacent carbonyl groups and influencing the compound’s reactivity in transformations like enolate chemistry or nucleophilic addition. Furthermore, the fluorine atom enables specific interactions (e.g., dipole-dipole, halogen bonding) that are exploited in the design of bioactive molecules. Its structural complexity—featuring multiple chiral centers, a stereodefined trans ring junction, and diverse functional groups—makes it an instructive model for studying stereoelectronic effects in heterocyclic systems and developing asymmetric synthetic methodologies [6].
The primary industrial significance of this enantiomerically pure (3R,4S)-compound stems from its critical role as a high-value chiral building block in synthesizing complex pharmaceuticals, most notably the antidepressant paroxetine (Paxil®). Its stereochemistry is essential for constructing the trans-3,4-disubstituted piperidine core found in paroxetine and related serotonin reuptake inhibitors [8]. The C3 ethyl ester group serves as a versatile handle for downstream transformations, including reduction to the corresponding alcohol (paroxol) or hydrolysis to the carboxylic acid. The C4-(4-fluorophenyl) group is a key pharmacophoric element retained in the final active pharmaceutical ingredient (API). Rigorous stereocontrol during its synthesis is paramount, as the biological activity of the resulting API is highly sensitive to the trans-relative configuration and absolute stereochemistry [2] [6] [8].
Table 2: Key Physicochemical Properties and Handling
Property | Value/Specification |
---|---|
Purity Specification | Typically ≥ 98% (HPLC/Chiral Analysis) |
Storage Conditions | Sealed in dry environment; 2-8°C |
Boiling Point | 424.9°C at 760 mmHg (Predicted) |
Molecular Weight | 293.29 g/mol |
Solubility | Expected moderate solubility in polar organic solvents (DMSO, ethanol, ethyl acetate); low solubility in water |
Stability | Stable under recommended storage conditions; sensitive to strong acids/bases and oxidizing agents |
Specialized suppliers like Simson Pharma and Synblock offer this intermediate under controlled cold-chain conditions, emphasizing its sensitivity and high value [6] [8]. Its synthesis typically involves enantioselective routes, such as chiral auxiliary-mediated alkylation or enzymatic resolution, to achieve the required stereochemical fidelity. The compound’s structural features—two adjacent chiral centers, a prochiral electrophile at C2/C6, and an ester group—render it a versatile platform for further stereocontrolled derivatization, extending its utility beyond paroxetine to other therapeutic candidates containing fluorinated piperidine motifs [2] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: